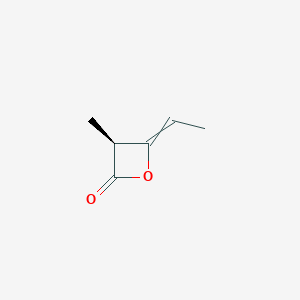(3S)-4-Ethylidene-3-methyloxetan-2-one
CAS No.: 476365-41-0
Cat. No.: VC20579734
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 476365-41-0 |
|---|---|
| Molecular Formula | C6H8O2 |
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | (3S)-4-ethylidene-3-methyloxetan-2-one |
| Standard InChI | InChI=1S/C6H8O2/c1-3-5-4(2)6(7)8-5/h3-4H,1-2H3/t4-/m0/s1 |
| Standard InChI Key | CMSUQAHYZQWEKF-BYPYZUCNSA-N |
| Isomeric SMILES | CC=C1[C@@H](C(=O)O1)C |
| Canonical SMILES | CC=C1C(C(=O)O1)C |
Introduction
Chemical Identity and Physicochemical Properties
Physicochemical Data
While experimental data for properties like boiling point and density remain unreported, computed properties offer insights:
The compound’s moderate LogP value suggests balanced lipophilicity, advantageous for pharmacokinetic optimization in drug design.
Synthesis and Stereochemical Control
Horner-Wadsworth-Emmons Reaction
This method leverages phosphonate esters to form substituted alkenes, enabling the construction of the ethylidene group. For example, reacting a β-keto phosphonate with an aldehyde precursor under basic conditions yields the oxetane skeleton. Optimal yields (70–82%) are achieved using anhydrous solvents like tetrahydrofuran (THF) and catalysts such as potassium tert-butoxide .
Epoxide Ring-Opening Strategies
The Chem. Rev. article highlights epoxide-to-oxetane transformations via nucleophilic ring-opening. For instance, treating epoxide intermediates with sulfur ylides or Grignard reagents induces ring expansion to oxetanes . This approach is particularly effective for introducing stereochemical diversity, as demonstrated in the synthesis of 2,2-disubstituted oxetanes with up to 99.5% enantiomeric excess (ee) .
Purification and Characterization
Crude products are typically purified via flash column chromatography using silica gel and ethyl acetate/hexane mixtures. Advanced techniques like chiral HPLC or supercritical fluid chromatography (SFC) resolve enantiomers, ensuring >98% ee for pharmaceutical-grade material. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with -NMR peaks at δ 170–175 ppm characteristic of the oxetanone carbonyl .
Molecular Structure and Reactivity
Conformational Analysis
The oxetane ring adopts a puckered conformation to alleviate angle strain, with the ethylidene and methyl groups occupying equatorial positions to minimize steric hindrance. Density functional theory (DFT) calculations predict a ring-puckering amplitude of 15–20°, consistent with related oxetanes .
Nucleophilic Additions
The carbonyl group at position 2 undergoes nucleophilic attack, enabling functionalization. For example:
-
Grignard Reagents: Add to the carbonyl, forming tertiary alcohols.
-
Reduction: Lithium aluminum hydride () reduces the ketone to a secondary alcohol, yielding (3S)-4-ethylidene-3-methyloxetane-2-ol.
Ring-Opening Reactions
Acid-catalyzed hydrolysis cleaves the oxetane ring, producing γ-keto acids. This reactivity is exploited in prodrug designs, where controlled release of active metabolites is desired .
Applications in Medicinal Chemistry
Drug Scaffold Development
The oxetane core enhances metabolic stability and bioavailability compared to larger heterocycles. For example:
-
Kinase Inhibitors: Incorporating the (3S)-oxetane moiety into ATP-binding site inhibitors improves selectivity for kinases like CDK2/cyclin E, reducing off-target effects.
-
Antibacterial Agents: Analogues of oxetin, a natural oxetane-containing antibiotic, show activity against Bacillus subtilis with MIC values <1 µg/mL .
Bioconjugation and Prodrugs
The ethylidene group serves as a handle for bioconjugation. In one study, maleimide-functionalized oxetanes were linked to monoclonal antibodies via thiol-Michael addition, enabling targeted drug delivery.
Challenges and Future Directions
Scalability of Stereoselective Synthesis
Current methods for achieving high ee rely on expensive chiral catalysts or chromatographic resolutions. Future work should explore asymmetric catalysis, such as N-heterocyclic carbene (NHC)-mediated reactions, to improve cost-efficiency .
Expanding Pharmacological Data
While in vitro data are promising, in vivo studies remain scarce. Preclinical trials assessing toxicity, pharmacokinetics, and efficacy in disease models (e.g., cancer xenografts) are critical for translational progress.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume